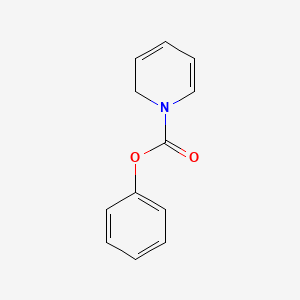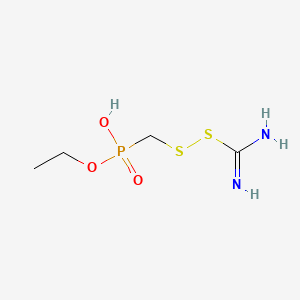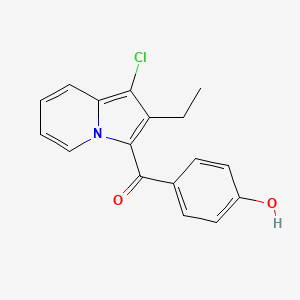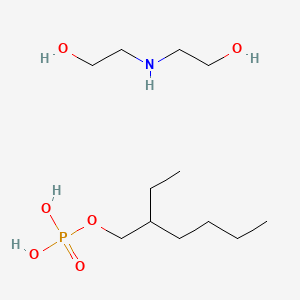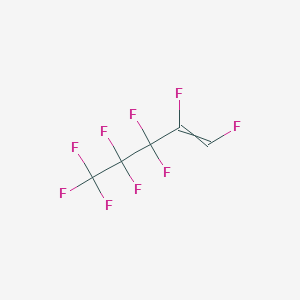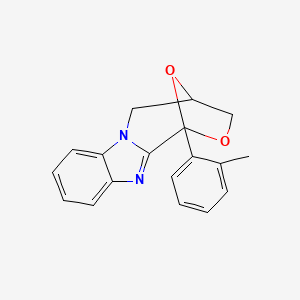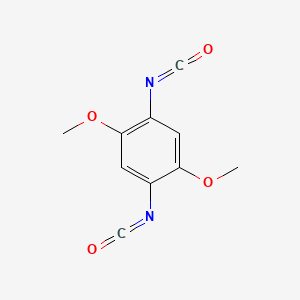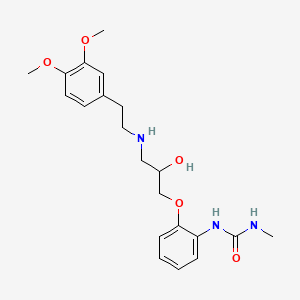
5-(Bromomethyl)-4,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one typically involves the bromination of 4,4-dimethyloxolan-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxo derivatives.
Reduction: Products include methyl-substituted oxolanes.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-4,4-dimethyloxolan-2-one
- 5-(Iodomethyl)-4,4-dimethyloxolan-2-one
- 5-(Hydroxymethyl)-4,4-dimethyloxolan-2-one
Uniqueness
5-(Bromomethyl)-4,4-dimethyloxolan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications .
Propiedades
Número CAS |
78984-86-8 |
|---|---|
Fórmula molecular |
C7H11BrO2 |
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3 |
Clave InChI |
JNKNZEWPYUFEIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC1CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


